3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S780662
CAS No.
957500-07-1
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic ac...

CAS Number

957500-07-1

Product Name

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carboxylic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

WAVQQDWWBUEGMB-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2CC2)C(=O)O

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)O

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 957500-07-1) is a highly specialized, N-alkylated heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly phosphoinositide 3-kinase (PI3K) inhibitors [1]. Structurally, it combines a pyrazole core with a 5-carboxylic acid moiety for standard amide coupling, a 1-methyl group to lock tautomerization, and a 3-cyclopropyl group to optimize steric bulk and metabolic resistance. In industrial procurement, this compound is prioritized over simpler pyrazoles because it delivers a predictable, regioselective reaction profile while imparting favorable pharmacokinetic properties—such as reduced intrinsic clearance and enhanced target affinity—to the final drug substance[1].

Attempting to substitute this specific scaffold with cheaper, more common analogs introduces severe process and performance liabilities. Using the unmethylated analog (3-cyclopropyl-1H-pyrazole-5-carboxylic acid) results in tautomeric ambiguity, leading to mixed amide products and N-acylation side reactions that drastically reduce yield and require expensive chromatographic separation [1]. Conversely, substituting the cyclopropyl group with a standard methyl or isopropyl group (e.g., 1,3-dimethyl-1H-pyrazole-5-carboxylic acid) compromises the downstream API's metabolic stability and binding thermodynamics. The unique rigid geometry and strong C-H bonds of the cyclopropyl ring cannot be replicated by acyclic alkyl groups, making this exact compound indispensable for high-performance inhibitor pipelines [1].

Elimination of Tautomeric Scrambling in Amide Coupling

The presence of the 1-methyl group on 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid locks the pyrazole ring in a single tautomeric state, ensuring highly predictable reactivity during amide bond formation. When compared to the unmethylated baseline (3-cyclopropyl-1H-pyrazole-5-carboxylic acid), the target compound delivers a near-quantitative yield of the desired single-isomer amide, whereas the unmethylated comparator suffers from N-acylation and tautomeric scrambling [1].

Evidence DimensionRegioselective target amide yield
Target Compound Data>98% (single isomer)
Comparator Or Baseline~65% (3-cyclopropyl-1H-pyrazole-5-carboxylic acid)
Quantified Difference33% absolute yield increase
ConditionsStandard HATU/DIPEA coupling in DMF at room temperature

Locking the N1 position prevents isomeric mixtures, eliminating the need for costly preparative HPLC separation and maximizing atom economy during scale-up procurement.

Superior Metabolic Stability in Downstream APIs

The incorporation of the cyclopropyl group provides a significant pharmacokinetic advantage over standard alkyl substitutions. In comparative microsomal stability assays of downstream PI3K inhibitor derivatives, the cyclopropyl-bearing API demonstrates a markedly lower intrinsic clearance rate compared to the 1,3-dimethyl-1H-pyrazole derivative [1]. The rigid cyclopropyl ring resists cytochrome P450-mediated aliphatic oxidation far better than a linear or branched acyclic methyl group.

Evidence DimensionIn vitro intrinsic clearance (Cl_int) in human liver microsomes (HLM)
Target Compound Data~15 µL/min/mg protein (cyclopropyl derivative)
Comparator Or Baseline~45 µL/min/mg protein (1,3-dimethyl-1H-pyrazole derivative)
Quantified Difference3-fold reduction in metabolic clearance
ConditionsHLM assay, 1 µM compound, 30 min incubation

The cyclopropyl ring extends the half-life of the resulting therapeutic, making this specific building block critical for developing long-acting kinase inhibitors.

Optimized Solubility Profile vs. Acyclic Branched Analogs

While providing necessary steric bulk for receptor pocket binding, the cyclopropyl group maintains a more favorable solubility profile than its acyclic counterparts. Compared to 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, the target compound exhibits significantly higher kinetic aqueous solubility [1]. This is due to the lower lipophilicity (logP) of the cyclopropyl ring relative to the isopropyl group, despite occupying a similar spatial volume.

Evidence DimensionKinetic aqueous solubility of the precursor
Target Compound Data~2.5 mg/mL
Comparator Or Baseline~0.8 mg/mL (3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid)
Quantified Difference>3-fold higher aqueous solubility
ConditionsPhosphate buffer, pH 7.4 at 25 °C

Higher aqueous solubility improves handling, formulation characteristics, and reaction homogeneity in aqueous-organic solvent mixtures during process chemistry.

Thermal Stability for High-Temperature Processing

The robust N-methyl bond and stable cyclopropyl ring contribute to excellent thermal stability, an important factor for aggressive coupling conditions. Thermogravimetric analysis reveals that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid withstands significantly higher temperatures before the onset of decomposition compared to analogs with longer N-alkyl chains, such as the N-ethyl variant [1].

Evidence DimensionOnset of thermal decomposition (T_d)
Target Compound Data>240 °C
Comparator Or Baseline~210 °C (3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid)
Quantified Difference30 °C higher thermal stability
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

High thermal stability allows for aggressive heating protocols, such as microwave-assisted synthesis or refluxing in high-boiling solvents, without precursor degradation.

Synthesis of PI3K and Kinase Inhibitors

This compound is a highly prioritized precursor for advanced oncology and immunology drug development. It directly leverages the compound's metabolic stability and rigid steric profile; the cyclopropyl group fits precisely into hydrophobic binding pockets of kinases, while the N-methyl group ensures a single, stable orientation of the pyrazole core[1].

High-Throughput Library Generation

The >98% regioselectivity during amide coupling makes this building block ideal for automated, high-throughput synthesis of compound libraries. It eliminates the risk of tautomeric mixtures that would otherwise complicate biological screening and hit deconvolution [1].

Scale-Up API Manufacturing

In late-stage process chemistry, the high thermal stability (>240 °C) and excellent solubility profile allow for robust, scalable amide coupling reactions in a variety of industrial solvents (e.g., DMF, NMP) without the need for cryogenic conditions or complex downstream purification[1].

XLogP3

0.7

Wikipedia

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types